

Spectroscopic Characterization of 1-Methyl-3-propylimidazolium Iodide: A Technical Guide

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Compound of Interest

Compound Name: *1-Methyl-3-propylimidazolium iodide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the ionic liquid **1-Methyl-3-propylimidazolium iodide**. It includes nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for data acquisition, and a workflow for the spectroscopic characterization of ionic liquids. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The following sections present the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **1-Methyl-3-propylimidazolium iodide**. The data is based on values reported for closely related 1-alkyl-3-methylimidazolium halides and established principles of spectroscopic interpretation.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **1-Methyl-3-propylimidazolium iodide** is characterized by distinct signals corresponding to the protons of the imidazolium ring and the methyl and propyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged imidazolium ring.

Table 1: ^1H NMR Spectral Data for **1-Methyl-3-propylimidazolium Iodide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.1 - 9.3	Singlet	1H	H-2 (NCHN)
~7.7 - 7.8	Triplet	1H	H-4 or H-5
~7.6 - 7.7	Triplet	1H	H-5 or H-4
~4.1 - 4.2	Triplet	2H	N-CH ₂ -CH ₂ -CH ₃
~3.9 - 4.0	Singlet	3H	N-CH ₃
~1.8 - 1.9	Sextet	2H	N-CH ₂ -CH ₂ -CH ₃
~0.9 - 1.0	Triplet	3H	N-CH ₂ -CH ₂ -CH ₃

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the imidazolium ring resonate at lower field due to the deshielding effect of the adjacent nitrogen atoms.

Table 2: ¹³C NMR Spectral Data for **1-Methyl-3-propylimidazolium Iodide**

Chemical Shift (δ) ppm	Assignment
~136 - 137	C-2 (NCHN)
~123 - 124	C-4 or C-5
~122 - 123	C-5 or C-4
~50 - 51	N-CH ₂ -CH ₂ -CH ₃
~36 - 37	N-CH ₃
~23 - 24	N-CH ₂ -CH ₂ -CH ₃
~10 - 11	N-CH ₂ -CH ₂ -CH ₃

Note: The assignments are based on data from analogous imidazolium salts.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1-Methyl-3-propylimidazolium iodide** displays characteristic absorption bands corresponding to the vibrational modes of the imidazolium ring and the alkyl chains.

Table 3: FT-IR Spectral Data for **1-Methyl-3-propylimidazolium Iodide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3150, ~3100	Medium	C-H stretching (imidazolium ring)
~2960, ~2870	Strong	C-H stretching (alkyl chains)
~1570, ~1460	Strong	C=C and C=N stretching (imidazolium ring)
~1170	Strong	Ring vibrations
Below 1000	Medium-Weak	C-H bending and other skeletal vibrations

Note: The spectrum is typically acquired from a neat sample using an ATR-FTIR spectrometer.
[\[2\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of ionic liquids like **1-Methyl-3-propylimidazolium iodide**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the ionic liquid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

- Ensure the sample is completely dissolved; gentle vortexing or sonication may be applied if necessary. Ionic liquids can be viscous, so thorough mixing is crucial.[1]
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - Tune and shim the instrument to the specific solvent used.
 - Acquire a standard proton (^1H) spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - For the ^{13}C spectrum, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is common.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

IR Spectroscopy Protocol

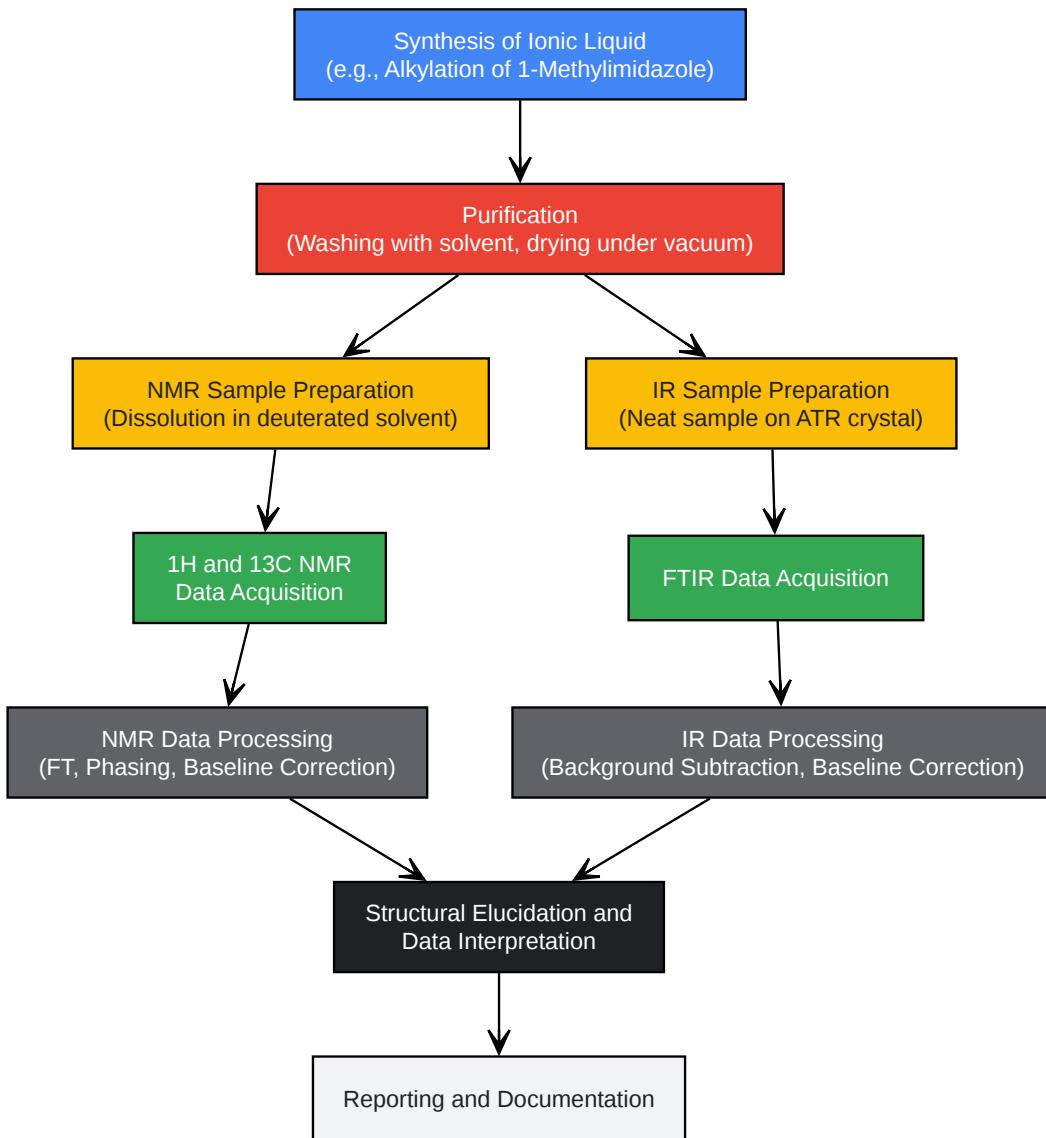
- Sample Preparation:
 - For Attenuated Total Reflectance (ATR) FTIR, which is ideal for viscous liquids, place a small drop of the neat ionic liquid directly onto the ATR crystal.
 - Ensure the crystal surface is clean before and after the measurement.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.^[3]
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an ionic liquid.

Workflow for Spectroscopic Characterization of Ionic Liquids

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Caption: General workflow for the synthesis and spectroscopic analysis of ionic liquids.

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